molecular formula C19H28N2O5 B4958733 Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

Cat. No.: B4958733
M. Wt: 364.4 g/mol
InChI Key: KXCZHZRHWUHYBK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl ester group, which provides stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate typically involves multiple steps. One common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis protocols that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less susceptible to hydrolysis and enhancing its utility in various chemical reactions.

Properties

IUPAC Name

tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-13(2)16(17(23)20-11-15(22)26-19(3,4)5)21-18(24)25-12-14-9-7-6-8-10-14/h6-10,13,16H,11-12H2,1-5H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCZHZRHWUHYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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